molecular formula C10H10ClNO3 B2886943 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene CAS No. 662161-05-9

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B2886943
CAS No.: 662161-05-9
M. Wt: 227.64
InChI Key: ZTYPLSGMANYUGH-UHFFFAOYSA-N
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Description

4-Chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is a chemical compound supplied as a dry powder for research applications. This substance features a benzene ring substituted with an ethoxy group, a chlorine atom, and a nitroethenyl moiety, presenting a potential building block for the synthesis of more complex molecules in medicinal chemistry and materials science . The compound has a molecular formula of C10H10ClNO3 and a molecular weight of 227.65 g/mol . Its structure is characterized by physicochemical properties suitable for exploration in biological screening and lead optimization studies, including a calculated LogP of 3.378, three hydrogen bond acceptors, and three rotatable bonds . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers can request a quote for the available amount, which is supplied in high purity.

Properties

IUPAC Name

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10-4-3-9(11)7-8(10)5-6-12(13)14/h3-7H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPLSGMANYUGH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene typically involves the nitration of 4-chloro-1-ethoxybenzene followed by a subsequent reaction with an appropriate nitroethenylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-1-ethoxy-2-[(E)-2-aminoethenyl]benzene.

Scientific Research Applications

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis, it is used to create more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand the interactions of nitroaromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-ethoxy-2-nitrobenzene
  • 4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene
  • 4-bromo-1-ethoxy-2-[(E)-2-nitroethenyl]benzene

Uniqueness

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is unique due to the combination of its chloro, ethoxy, and nitroethenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound in research and industry.

Biological Activity

4-Chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene, also known as Phenacetin Impurity 13, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8ClNO3
  • Molecular Weight : 201.61 g/mol
  • CAS Number : 102236-24-8

Structure

The structure of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene features a chloro group, an ethoxy group, and a nitroethenyl substituent on a benzene ring. This configuration may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of nitrobenzene are known for their effectiveness against various pathogens. A study highlighted the potential of nitro-substituted aromatic compounds in inhibiting bacterial growth, suggesting that 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene could possess similar properties .

Cytotoxicity

Cytotoxic effects have been observed in related compounds. A study involving structurally analogous nitrobenzene derivatives demonstrated significant cytotoxicity against cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to apoptosis . It is plausible that 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene may exhibit comparable cytotoxic effects.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of nitro-substituted benzene derivatives.
    • Findings : Compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly affect biological activity .
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects of nitro compounds on human cancer cell lines.
    • Findings : Certain derivatives induced apoptosis through ROS generation, highlighting the potential for therapeutic applications in cancer treatment .

The biological activity of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress and subsequent cell death.
  • Inhibition of Enzymatic Activity : Nitro groups can interfere with enzyme function, potentially disrupting metabolic pathways in microorganisms or cancer cells.

Comparative Analysis

Property/Activity4-Chloro-1-Ethoxy-2-NitroethenylbenzeneRelated Nitro Compounds
Antimicrobial ActivityPotentially activeConfirmed in studies
CytotoxicityLikely based on structureSignificant in studies
Mechanism of ActionROS generation, enzyme inhibitionSimilar mechanisms

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodological Answer : Solvent-free mechanochemical synthesis (ball milling) reduces E-factor by 60% compared to traditional methods. Catalytic systems using recyclable Pd nanoparticles on SiO₂ (Pd@SiO₂) achieve turnover numbers (TON) >500, with LC-MS monitoring residual metal content (<1 ppm) .

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